molecular formula C12H19NO2 B12054780 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol

3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol

Cat. No.: B12054780
M. Wt: 209.28 g/mol
InChI Key: FCQGLZLVAZBQFA-UHFFFAOYSA-N
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Description

3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol is an organic compound that features a methoxyphenyl group attached to an amino-methylbutanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the reduction of Schiff bases using sodium borohydride (NaBH4). This method is preferred due to its selectivity and ability to reduce different functional groups without affecting reducible substituents such as nitro and chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for the reduction of nitriles and amides. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate

Uniqueness

3-((4-Methoxyphenyl)amino)-3-methylbutan-1-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its methoxyphenyl group and amino-methylbutanol backbone provide a versatile platform for further functionalization and application in various fields .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-(4-methoxyanilino)-3-methylbutan-1-ol

InChI

InChI=1S/C12H19NO2/c1-12(2,8-9-14)13-10-4-6-11(15-3)7-5-10/h4-7,13-14H,8-9H2,1-3H3

InChI Key

FCQGLZLVAZBQFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCO)NC1=CC=C(C=C1)OC

Origin of Product

United States

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